molecular formula C5H5NO4 B2410356 2,5-Dioxo-pyrrolidine-3-carboxylic acid CAS No. 96905-69-0

2,5-Dioxo-pyrrolidine-3-carboxylic acid

Cat. No. B2410356
CAS RN: 96905-69-0
M. Wt: 143.098
InChI Key: AZPXZTOCIRKBSJ-UHFFFAOYSA-N
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Description

2,5-Dioxo-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 . This compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in 2,5-Dioxo-pyrrolidine-3-carboxylic acid is a five-membered ring with one nitrogen atom . The structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of “2,5-Dioxo-pyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Highly Enantiomerically Enriched Compounds

“2,5-Dioxo-pyrrolidine-3-carboxylic acid” can be used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Influence of Steric Factors on Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been studied for their influence on biological activity . The structure–activity relationship (SAR) of these compounds has also been investigated .

Functionalization of Preformed Pyrrolidine Rings

The pyrrolidine ring can be functionalized using different synthetic strategies . One such strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Stereogenicity of Carbons in Drug Design

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Molecular Docking in Protease Inhibitors

“2,5-Dioxo-pyrrolidine-3-carboxylic acid” derivatives can be used in molecular docking studies at the gorge site and peripheral anionic site (PAS) of Protease inhibitors . This can help in the prediction of ADME/T and the design of new molecules with improved potency .

Mechanism of Action

While the specific mechanism of action for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not mentioned in the sources, pyrrolidine derivatives have been evaluated for their inhibitory activity on human physiologically relevant enzymes . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

While specific safety and hazard information for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not available in the sources, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, continue to be of interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2,5-dioxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPXZTOCIRKBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxo-pyrrolidine-3-carboxylic acid

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